molecular formula C20H23NO3 B1434403 [2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate CAS No. 87788-23-6

[2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate

Cat. No.: B1434403
CAS No.: 87788-23-6
M. Wt: 325.4 g/mol
InChI Key: XPQJTOMKWFNZTN-UHFFFAOYSA-N
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Description

[2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate is an organic compound with a complex structure It is a derivative of benzoic acid and is characterized by the presence of methyl groups and a benzoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate typically involves the esterification of 4-Methyl-benzoic acid with 2-methyl-2-(4-methyl-benzoylamino)-propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Methyl-benzoic acid or 4-Methyl-benzophenone.

    Reduction: 4-Methyl-benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

[2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-benzoic acid methyl ester
  • 4-Methyl-benzoyl chloride
  • 4-Methyl-benzyl alcohol

Uniqueness

[2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate is unique due to its specific structural features, such as the presence of both methyl and benzoylamino groups. These features confer distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

87788-23-6

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

[2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate

InChI

InChI=1S/C20H23NO3/c1-14-5-9-16(10-6-14)18(22)21-20(3,4)13-24-19(23)17-11-7-15(2)8-12-17/h5-12H,13H2,1-4H3,(H,21,22)

InChI Key

XPQJTOMKWFNZTN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(C)(C)COC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)(C)COC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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